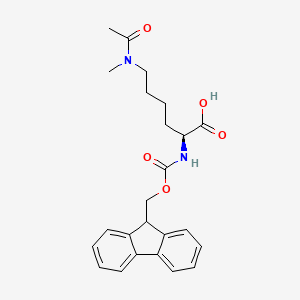
Fmoc-Lys(Me,Ac)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(Me,Ac)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-methyl-Nε-acetyl-L-lysine, is a derivative of lysine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of lysine during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.
Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: OxymaPure and Fmoc-peptide resin in DMF.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Fmoc-Lys(Ac)-OH: Lacks the methylation on the lysine side chain.
Fmoc-Lys(Me)-OH: Lacks the acetylation on the lysine side chain.
Uniqueness
Fmoc-Lys(Me,Ac)-OH is unique due to the presence of both methylation and acetylation on the lysine side chain, which can provide distinct properties to the synthesized peptides. This combination of modifications can enhance the stability, solubility, and binding affinity of the peptides, making it a valuable tool in peptide synthesis and research.
Eigenschaften
Molekularformel |
C24H28N2O5 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1 |
InChI-Schlüssel |
GTMJWMYAIYWRCZ-QFIPXVFZSA-N |
Isomerische SMILES |
CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


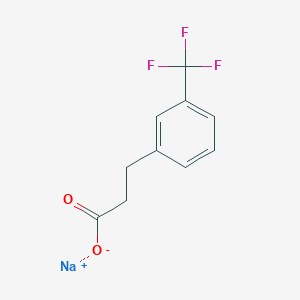

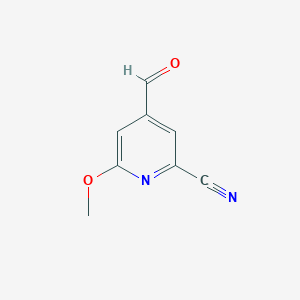
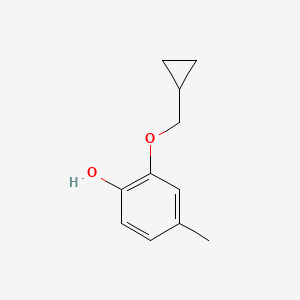

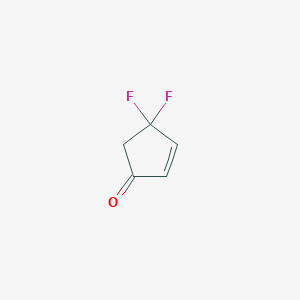
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
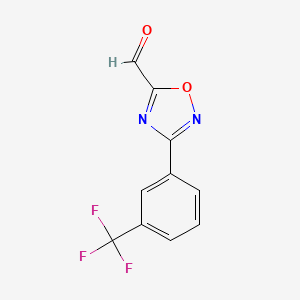
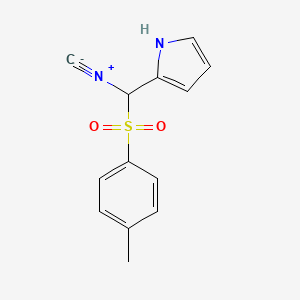
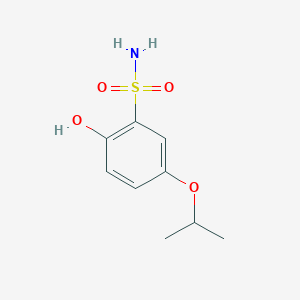

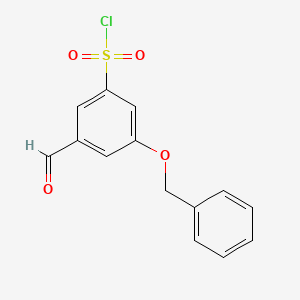
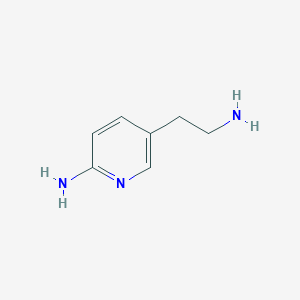
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
